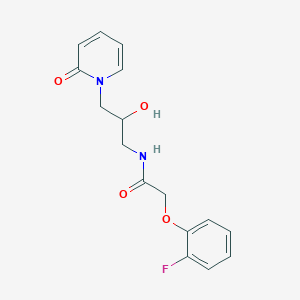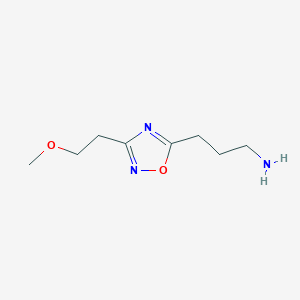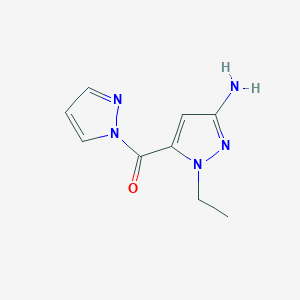
2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoreactions in Solvents
2-(2-Fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide's structure allows it to undergo unique photoreactions in different solvents. A study compared the photoreactions of a structurally related compound, flutamide, in acetonitrile and 2-propanol, highlighting how different solvents can influence the photoreactions and the formation of various products. This suggests that the compound's behavior under UV light can vary significantly depending on the solvent environment, leading to different photoproducts which could have varied applications in material science and photopharmacology (Watanabe et al., 2015).
Acetylation in Drug Synthesis
The acetylation process plays a crucial role in synthesizing intermediates for drugs. Research into the chemoselective acetylation of 2-aminophenol, a process closely related to modifying the acetamide group in the given compound, has shown significant potential in the natural synthesis of antimalarial drugs. This process, optimized through various parameters, underscores the importance of specific functional group manipulations in developing pharmaceuticals (Magadum & Yadav, 2018).
Fluoroionophore Development
Fluoroionophores, molecules that can form complexes with metal ions, represent another application area. A study on the development of fluoroionophores based on diamine-salicylaldehyde derivatives, similar in complexity to the compound , demonstrated the ability to chelate metal ions such as Zn+2. This capability could be leveraged in creating selective sensors for metal ions, beneficial in environmental monitoring and analytical chemistry (Hong et al., 2012).
Chemosensor for Zn2+ Detection
The compound's structural features may lend it useful in designing chemosensors, as shown by the synthesis of a chemosensor for Zn2+. Such sensors can detect and quantify metal ions in various samples, including living cells, which has implications for biological research, environmental monitoring, and medical diagnostics (Park et al., 2015).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of novel acetamide derivatives, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provide insights into the compound's potential applications in organic chemistry and material science. These processes involve the manipulation of molecular structures to achieve desired properties and functionalities, which could be applied in developing new materials, drugs, or chemical sensors (Man-li, 2008).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-13-5-1-2-6-14(13)23-11-15(21)18-9-12(20)10-19-8-4-3-7-16(19)22/h1-8,12,20H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYCAIZSTRCJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)
![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2527397.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)

![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)

